molecular formula C12H20ClNO2 B1490335 2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one CAS No. 2098109-02-3

2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one

Cat. No.: B1490335
CAS No.: 2098109-02-3
M. Wt: 245.74 g/mol
InChI Key: FEBLIISYYNPGEI-UHFFFAOYSA-N
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Description

The compound 2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one features a hexahydrocyclopenta[c]pyrrolidine core substituted with a methoxymethyl group at the 3a position and a 2-chloropropanone moiety at the 1-position. This bicyclic pyrrolidine structure confers rigidity, while the methoxymethyl and chloro groups influence its solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name

1-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO2/c1-9(13)11(15)14-6-10-4-3-5-12(10,7-14)8-16-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBLIISYYNPGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2CCCC2(C1)COC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one (CAS number: 2098049-63-7) is a member of the pyrrole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores its biological activity, including cytotoxicity, anti-inflammatory properties, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C13H22ClNOC_{13}H_{22}ClNO with a molecular weight of approximately 259.77 g/mol. The structure features a chloro group and a hexahydrocyclopenta[c]pyrrole moiety, which are critical for its biological activity.

Biological Activity Overview

Pyrrole derivatives are known for their wide range of biological activities, including:

  • Anticancer Activity : Many pyrrole compounds exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives have shown potential in inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : Pyrrole-based compounds often demonstrate antimicrobial activity against bacteria and fungi.

Table 1: Summary of Biological Activities of Pyrrole Derivatives

Activity TypeDescriptionExample Compounds
AnticancerInduces apoptosis in cancer cellsPyrrolopyridines
Anti-inflammatoryInhibits cytokine productionFused pyrroles
AntimicrobialEffective against various pathogensHexahydrocyclopenta derivatives

Anticancer Activity

A study investigated the cytotoxic effects of various pyrrole derivatives, including those structurally similar to 2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one. The results indicated that these compounds can significantly reduce cell viability in cancer cell lines such as HepG2 and MCF-7. The mechanism was linked to the induction of apoptosis through caspase activation pathways .

Anti-inflammatory Properties

Research has shown that pyrrole derivatives can inhibit the production of pro-inflammatory cytokines. For instance, synthesized fused pyrroles demonstrated a marked reduction in TNF-alpha and IL-6 levels in vitro. This suggests that compounds like 2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one could be explored for therapeutic applications in inflammatory diseases .

Antimicrobial Efficacy

Pyrrole derivatives have also been tested against various bacterial strains. The compound exhibited moderate antimicrobial activity, particularly against Gram-positive bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives is often influenced by their structural features. Modifications to the pyrrole ring or substituents can enhance or diminish their efficacy. For example, the presence of electron-withdrawing groups like chlorine has been associated with increased potency in anticancer assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Chloro Substitution

  • 3-Chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one (CAS 2098071-37-3): Molecular Formula: C₁₂H₂₀ClNO₂ Molecular Weight: 245.7457 Key Differences: The chlorine atom is at the 3-position of the propanone chain instead of the 2-position. Commercial Availability: Typically in stock (priced at $8–$10/g).

Chain Length Variants: Butan-1-one Derivative

  • 2-Chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one (CAS 2098049-63-7): Molecular Formula: C₁₃H₂₂ClNO₂ Molecular Weight: 259.77 Key Differences: An additional methylene group extends the ketone chain to butan-1-one. This increases lipophilicity and molecular weight, which may reduce solubility in polar solvents.

Functional Group Substitutions

  • 3-Amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one: Molecular Formula: C₁₂H₂₂N₂O₂ Molecular Weight: 226.315 Key Differences: Replacement of the chloro group with an amino group introduces hydrogen-bonding capability and basicity. This enhances aqueous solubility but may reduce stability under acidic conditions. Storage: Requires storage at -20°C for long-term stability.
  • 3-Chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one :

    • Key Differences : The methoxymethyl group is replaced with hydroxymethyl. The hydroxyl group increases hydrophilicity but may necessitate protective handling to prevent oxidation.
    • Safety : Requires precautions against skin/eye contact and inhalation.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Chlorine Position Functional Group Variation Solubility Trends Commercial Availability
2-Chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one C₁₂H₂₀ClNO₂ 245.74 2 Reference compound Moderate lipophilicity Not specified
3-Chloro isomer (CAS 2098071-37-3) C₁₂H₂₀ClNO₂ 245.74 3 Positional isomer Similar to reference In stock
Butan-1-one derivative (CAS 2098049-63-7) C₁₃H₂₂ClNO₂ 259.77 2 Extended ketone chain Lower polar solubility Discontinued
3-Amino variant (CAS 2098109-05-6) C₁₂H₂₂N₂O₂ 226.32 N/A Amino substitution High aqueous solubility Special order

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Reactant of Route 2
2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one

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